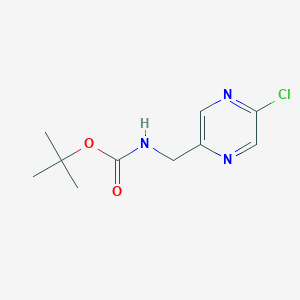![molecular formula C19H12ClN3O3S2 B2663886 3-chloro-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 290835-55-1](/img/structure/B2663886.png)
3-chloro-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a carboxamide, a thiazole, a benzothiophene, and a nitrobenzyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a nitro group could make the compound more reactive, while the presence of aromatic rings could affect its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical synthesis and characterization of related compounds are fundamental to understanding their potential applications. For instance, studies have described the synthesis of various analogues and derivatives, emphasizing their structural establishment through techniques like NMR, IR, and mass spectral data. The synthesis processes often involve reactions under specific conditions to form novel compounds with potential biological activities (Spoorthy et al., 2021).
Antimicrobial and Anticancer Evaluation
Several derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. For example, a novel series of 4-thiazolidinone derivatives demonstrated in vitro antimicrobial and anticancer activities, with specific compounds showing significant efficacy against microbial strains and cancer cell lines (Deep et al., 2016). These studies highlight the potential therapeutic applications of these compounds.
Docking Studies
Docking studies have been utilized to predict the interaction between synthesized compounds and biological targets. This computational approach helps in understanding the mechanism of action and potential efficacy of compounds as antimicrobial and anticancer agents. The findings from such studies can guide the design of compounds with improved biological activities (Spoorthy et al., 2021).
Physicochemical Properties
Investigations into the physicochemical properties of related compounds, such as their absorption and fluorescence spectra, contribute to our understanding of their behavior in biological systems. Studies on carboxamides have provided insights into their ground and excited state dipole moments, offering valuable information for the development of fluorescent probes and materials with specific optical properties (Patil et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-chloro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S2/c20-16-14-6-1-2-7-15(14)28-17(16)18(24)22-19-21-10-13(27-19)9-11-4-3-5-12(8-11)23(25)26/h1-8,10H,9H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLHRMKSVMEHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B2663803.png)
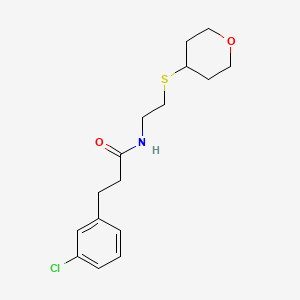

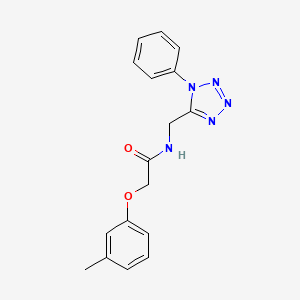
![4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2663810.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2663812.png)
![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2663813.png)

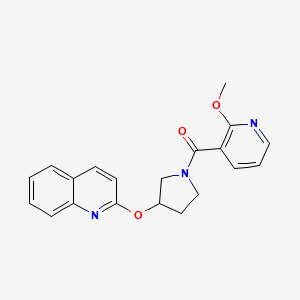

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride](/img/structure/B2663820.png)
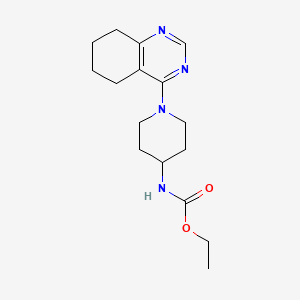
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2663824.png)
